molecular formula C10H14N2O3 B1459714 Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1616500-61-8

Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1459714
CAS RN: 1616500-61-8
M. Wt: 210.23 g/mol
InChI Key: SIHVKLKDTWICHY-UHFFFAOYSA-N
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Description

In general, compounds like this one belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements. In this case, the elements are carbon and nitrogen .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions, including condensation, substitution, and cyclization reactions . The exact method would depend on the specific structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its molecular structure. Common reactions for such compounds could include nucleophilic substitutions, eliminations, or additions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety and related compounds has been explored, demonstrating the versatility of pyrazolopyridine derivatives as scaffolds for developing potential hypertensive agents (Kumar & Mashelker, 2007).
  • Research on alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates presents a convenient scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, highlighting the importance of pyrazolopyridine derivatives in constructing complex heterocyclic systems (Ruano, Fajardo, & Martín, 2005).

Biological Activity Studies

  • The investigation of pyridyl–pyrazole-3-one derivatives synthesized through solvent and copper ion-induced methods showed selective cytotoxicity against tumor cell lines without harming normal cells, suggesting the therapeutic potential of pyrazolopyridine derivatives in cancer treatment (Huang et al., 2017).
  • A study on the synthesis of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides revealed significant antibacterial and antifungal activities of the synthesized compounds, indicating the potential of pyrazolopyridine derivatives as antimicrobial agents (Zhuravel et al., 2005).

Photophysical and Photochemical Studies

  • The synthesis and characterization of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused meso-tetraarylchlorins for photodynamic therapy (PDT) applications demonstrate the promising role of pyrazolopyridine derivatives as photosensitizers in treating cancers, with significant in vitro photocytotoxicity against various human cancer cell lines (Laranjo et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or biological target .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety data sheets (SDS) provide information on handling, storage, and disposal of the compound .

Future Directions

Future research on such compounds could involve exploring their potential applications, optimizing their synthesis, or investigating their mechanism of action .

properties

IUPAC Name

methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-15-10(14)9-7(6-13)11-12-5-3-2-4-8(9)12/h13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHVKLKDTWICHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 3
Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 4
Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 5
Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 6
Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

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